molecular formula C9H10BrClO B8402825 1-(2-Bromo-6-chlorophenyl)propan-2-ol

1-(2-Bromo-6-chlorophenyl)propan-2-ol

Cat. No.: B8402825
M. Wt: 249.53 g/mol
InChI Key: CSBPBSVBONMGJP-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-chlorophenyl)propan-2-ol is a halogenated aromatic alcohol with the molecular formula C₉H₁₀BrClO and a calculated molecular weight of 249.35 g/mol. The compound features a propan-2-ol backbone attached to a 2-bromo-6-chlorophenyl group. This structure confers unique physicochemical properties, including polarity influenced by the hydroxyl group and steric/electronic effects from the halogen substituents.

Properties

Molecular Formula

C9H10BrClO

Molecular Weight

249.53 g/mol

IUPAC Name

1-(2-bromo-6-chlorophenyl)propan-2-ol

InChI

InChI=1S/C9H10BrClO/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4,6,12H,5H2,1H3

InChI Key

CSBPBSVBONMGJP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC=C1Br)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

3-(2-Bromo-6-fluorophenyl)propan-1-ol

  • Molecular Formula: C₉H₁₁BrFNO₂ (as listed, though discrepancies exist in the evidence) .
  • Key Differences: Substituent Position: Bromine at position 2 and fluorine at position 6 on the phenyl ring, compared to bromine at 2 and chlorine at 6 in the target compound. Functional Group: Propan-1-ol (primary alcohol) vs. propan-2-ol (secondary alcohol). Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine could influence electronic interactions with biological targets .

3-(4-Bromo-2-chlorophenyl)propanoic Acid

  • Molecular Formula: C₁₁H₈ClFN₂O₂ (as listed in the evidence, though inconsistencies are noted) .
  • Key Differences: Substituent Position: Bromine at position 4 and chlorine at position 2 on the phenyl ring. Functional Group: Propanoic acid (carboxylic acid) vs. propan-2-ol (alcohol). Impact: The carboxylic acid group introduces higher acidity (pKa ~4.8) compared to the alcohol (pKa ~16–18), affecting ionization state and membrane permeability. The altered halogen positions may reduce steric hindrance compared to the target compound .

Pharmacologically Active Analogues

(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

  • Molecular Formula : C₂₃H₂₉N₃O₆ (estimated from ).
  • Key Differences: Core Structure: Indole ring system vs. simple phenyl group. Functional Groups: Additional methoxy and methoxymethyl substituents, as well as an ethylamino side chain. Pharmacological Data: Exhibits α₁-, α₂-, and β₁-adrenoceptor binding affinity, antiarrhythmic activity, and hypotensive effects . Impact: The indole moiety and extended side chain likely enhance receptor interactions, suggesting that the target compound’s simpler structure may lack these specific pharmacological properties unless modified .

Derivatives with Heterocyclic Modifications

1-(2-Bromo-6-chlorophenyl)indolin-2-one

  • Molecular Formula: C₁₄H₉BrClNO .
  • Key Differences: Core Structure: Indolin-2-one (a bicyclic lactam) replaces the propan-2-ol chain. This contrasts with the target compound’s flexible alcohol group, which may prioritize different metabolic pathways .

Implications for Research

  • Functional Group Optimization : Secondary alcohols (propan-2-ol) may offer metabolic stability over primary alcohols (propan-1-ol) due to reduced oxidation susceptibility .
  • Pharmacological Potential: While the target compound lacks direct activity data, analogues with indole or adrenoceptor-targeting groups suggest avenues for structural modification to achieve specific biological effects .

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